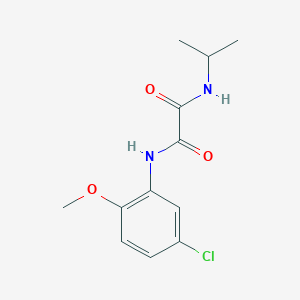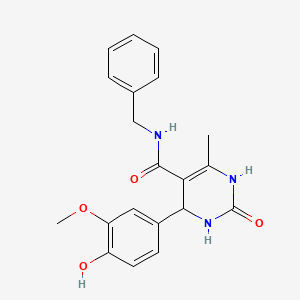
N-(5-chloro-2-methoxyphenyl)-N'-propan-2-yloxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide: is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a propan-2-yloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide typically involves the reaction of 5-chloro-2-methoxyaniline with propan-2-yloxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also explored for its anti-inflammatory and analgesic properties.
Industry: In the industrial sector, N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include enzyme-substrate interactions and the modulation of biochemical pathways.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Comparison: N-(5-chloro-2-methoxyphenyl)-N’-propan-2-yloxamide is unique due to its specific structural features, such as the propan-2-yloxamide moiety This distinguishes it from other similar compounds, which may have different substituents or functional groups
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)14-11(16)12(17)15-9-6-8(13)4-5-10(9)18-3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPTZYBUDLJGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4397272.png)
![[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide](/img/structure/B4397276.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397283.png)
![4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4397317.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397334.png)
![N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4397335.png)
![2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE](/img/structure/B4397336.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4397343.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4397349.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B4397364.png)
